![molecular formula C11H8O4 B13853372 1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
1,2,8-Trihydroxybenzo[7]annulen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,8-Trihydroxybenzo7annulen-9-one is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of three hydroxyl groups and a ketone group attached to a benzoannulene ring system. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trihydroxybenzo7annulen-9-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of hydrazone derivatives of 9H-tribenzo7annulen-9-ones with benzyl bromides. This process involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination .
Industrial Production Methods
While specific industrial production methods for 1,2,8-Trihydroxybenzo7annulen-9-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
化学反応の分析
Types of Reactions
1,2,8-Trihydroxybenzo7annulen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
1,2,8-Trihydroxybenzo7annulen-9-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its inhibitory effects on specific biological pathways make it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,2,8-Trihydroxybenzo7annulen-9-one involves its interaction with specific molecular targets. For instance, it inhibits the TLR1/TLR2 complex, which plays a role in the immune response. This inhibition can modulate the inflammatory response, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
- 9H-tribenzo7annulen-9-one : A structurally related compound used in similar synthetic applications.
- 3,4,5-Trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo 7annulen-6-one : Identified as a potential inhibitor of coronavirus hemagglutinin-esterase .
Uniqueness
1,2,8-Trihydroxybenzo7annulen-9-one is unique due to its specific hydroxyl and ketone group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the TLR1/TLR2 complex sets it apart from other similar compounds.
特性
分子式 |
C11H8O4 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
3,4,6-trihydroxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14) |
InChIキー |
OLSYHLURTGEIBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2)O)O)C(=O)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


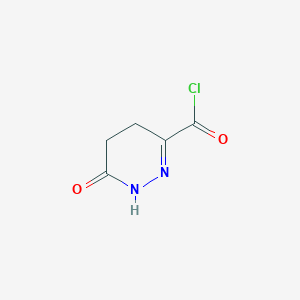
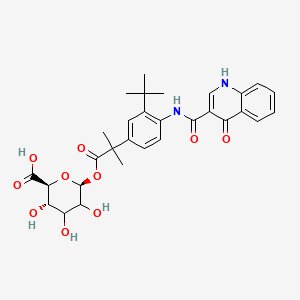


![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
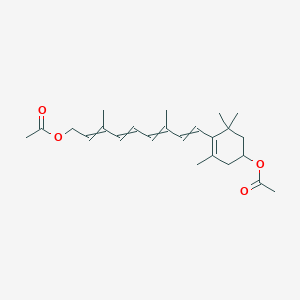
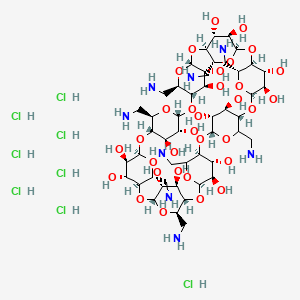
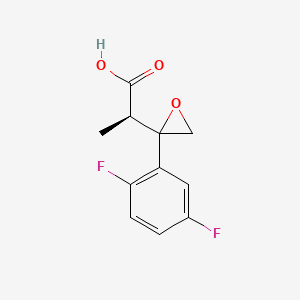
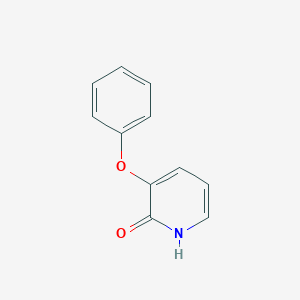
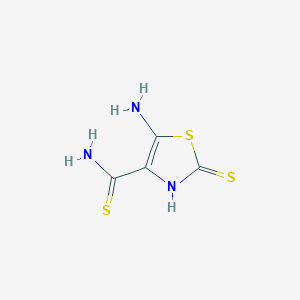
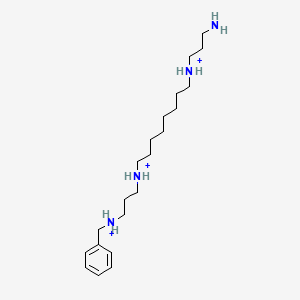

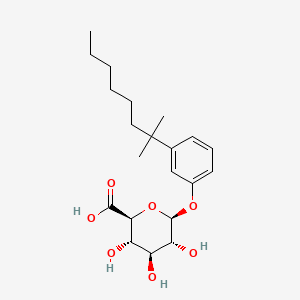
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
